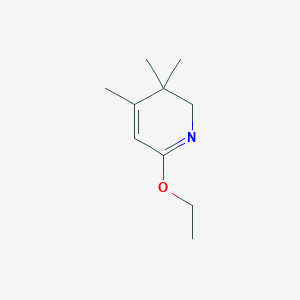
(S,S)-tBu-Dbfox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-tBu-Dbfox, also known as (S,S)-tert-Butyl-2,2’-bis(4-phenyloxazoline), is a chiral ligand widely used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-tBu-Dbfox typically involves the reaction of tert-butylamine with 4-phenyloxazoline. The process begins with the formation of the oxazoline ring, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
化学反応の分析
Types of Reactions
(S,S)-tBu-Dbfox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: The oxazoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines.
科学的研究の応用
(S,S)-tBu-Dbfox has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which (S,S)-tBu-Dbfox exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The oxazoline rings provide a chiral environment that induces enantioselectivity in the reaction. The tert-butyl groups help to stabilize the ligand-metal complex and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction and metal center used.
類似化合物との比較
Similar Compounds
(R,R)-tBu-Dbfox: The enantiomer of (S,S)-tBu-Dbfox, used in similar applications but with opposite enantioselectivity.
(S,S)-Ph-Dbfox: A similar compound with phenyl groups instead of tert-butyl groups, used in asymmetric catalysis.
(S,S)-iPr-Dbfox: A compound with isopropyl groups, offering different steric and electronic properties.
Uniqueness
This compound is unique due to its high enantioselectivity and stability in various catalytic reactions. The presence of tert-butyl groups provides steric hindrance that enhances the selectivity and reactivity of the ligand. This makes it a valuable tool in the synthesis of complex chiral molecules.
特性
分子式 |
C26H30N2O3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
4-tert-butyl-2-[6-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H30N2O3/c1-25(2,3)19-13-29-23(27-19)17-11-7-9-15-16-10-8-12-18(22(16)31-21(15)17)24-28-20(14-30-24)26(4,5)6/h7-12,19-20H,13-14H2,1-6H3 |
InChIキー |
ZNOKFCCBAVCIIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)


![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)



![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)



